molecular formula C12H19N B1469085 (butan-2-yl)[(1R)-1-phenylethyl]amine CAS No. 1344960-74-2

(butan-2-yl)[(1R)-1-phenylethyl]amine

Cat. No.: B1469085
CAS No.: 1344960-74-2
M. Wt: 177.29 g/mol
InChI Key: PXWVXIBJJNDWLW-RRKGBCIJSA-N
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Description

(Butan-2-yl)[(1R)-1-phenylethyl]amine is a chiral secondary amine featuring a sec-butyl (butan-2-yl) group and an (1R)-1-phenylethyl substituent. The compound’s structure combines aromatic and aliphatic moieties, making it relevant in asymmetric synthesis and pharmaceutical applications.

Properties

IUPAC Name

N-[(1R)-1-phenylethyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-10(2)13-11(3)12-8-6-5-7-9-12/h5-11,13H,4H2,1-3H3/t10?,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWVXIBJJNDWLW-RRKGBCIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N[C@H](C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of Chiral Amines

Chiral amines are vital components in the pharmaceutical industry due to their role as intermediates in drug synthesis. (butan-2-yl)[(1R)-1-phenylethyl]amine is particularly useful in:

  • Asymmetric Reduction : This compound can be employed in asymmetric reduction processes to synthesize enantiomerically pure chiral amines. Recent studies have demonstrated that using this compound as a substrate can yield high enantiomeric excess (ee) values, often exceeding 90% .
  • Optical Resolution : The compound is also utilized in the optical resolution of racemic mixtures, allowing for the separation of enantiomers which is crucial for the development of specific drug formulations .

Biocatalysis

(butan-2-yl)[(1R)-1-phenylethyl]amine plays a significant role in biocatalytic processes:

  • Biocatalytic Reductive Amination : This reaction involves the use of amine dehydrogenases (AmDHs) to synthesize short-chain chiral amines from ketones and aldehydes. The compound serves as an effective substrate in these reactions, facilitating the production of valuable chiral intermediates for pharmaceuticals and agrochemicals .

Pharmaceutical Applications

The compound serves as a precursor for various pharmaceutical agents:

  • Drug Intermediates : Short-chain chiral amines like (butan-2-yl)[(1R)-1-phenylethyl]amine are essential in synthesizing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their potential therapeutic effects, especially in treating neurological disorders .

Environmental Applications

Recent research has explored the use of amine compounds in environmental science:

  • Carbon Capture and Storage : Amines, including (butan-2-yl)[(1R)-1-phenylethyl]amine, are being investigated for their ability to capture carbon dioxide from industrial emissions. Their chemical properties allow them to form stable bonds with CO2_2, making them suitable candidates for carbon capture technologies .

Case Studies and Research Findings

Application AreaDescriptionKey Findings
Asymmetric SynthesisUse in synthesizing chiral aminesAchieved enantiomeric excess up to 97% using specific catalysts .
BiocatalysisInvolved in reductive amination processesEffective substrate for AmDHs leading to high yields of chiral products .
Pharmaceutical DevelopmentPrecursor for various drug formulationsDemonstrated potential in treating CNS disorders through derivative synthesis .
Environmental ScienceApplication in carbon capture technologiesEffective CO2_2 capture demonstrated with high stability under operational conditions .

Comparison with Similar Compounds

Key Observations:
  • Substituent Effects on Reactivity : Bulky groups like cyclohexyl (C₁₄H₂₁N) or bis-phenylethyl (C₁₆H₁₉N) enhance steric hindrance, improving diastereoselectivity in asymmetric reactions. For example, BPEA achieves a 90:10 dr in bedaquiline synthesis, outperforming smaller ligands .
  • Synthetic Yields : Propan-2-yl derivatives (e.g., N-(1-phenylethyl)propan-2-amine) exhibit high yields (~100%) in reductive amination due to favorable kinetics and low steric demand . In contrast, cyclohexanamine derivatives require multi-step protocols with moderate yields (50%) .
  • Chiral Resolution : Compounds with R-configuration at the phenylethyl group (e.g., (1R)-1-phenylethyl) are critical for enantioselective outcomes, as seen in bedaquiline synthesis and calcium channel inhibitors .

Physicochemical and Stereochemical Properties

  • Bond Lengths and Stability : While the target compound is an amine, imine analogs (e.g., (E)-benzyl(1-phenylethylidene)amine) show C=N bond lengths of 1.292 Å, comparable to other imines (1.264–1.286 Å). This suggests similar electronic environments in related nitrogen-containing compounds .
  • Melting/Boiling Points : Propan-2-yl derivatives (e.g., N-(1-phenylethyl)propan-2-amine hydrochloride) have higher molecular weights (199.72 g/mol) and likely elevated melting points compared to methyl analogs .

Preparation Methods

Enantioselective Catalytic Hydrogenation of Imines

One of the most effective routes to synthesize chiral secondary amines such as (butan-2-yl)[(1R)-1-phenylethyl]amine is through the asymmetric hydrogenation of prochiral imines derived from ketones or aldehydes. This method involves:

  • Catalysts: Iridium-based catalysts with chiral ligands such as MaxPHOX or (S,S)-f-Binaphane have been reported to achieve high enantioselectivity (up to 94% ee) under mild conditions (room temperature to below 80 °C) and relatively low hydrogen pressures.
  • Substrate Scope: Alkyl imines derived from acetophenone analogs are particularly suitable substrates, allowing direct access to chiral amines with high enantiomeric excess.
  • Mechanism: The key step involves Brønsted acid-promoted tautomerization of the imine to an active form, followed by enantioselective hydrogenation on the metal center.

This approach is advantageous for its operational simplicity and the ability to produce enantiopure amines in a single step.

Diastereoselective Synthesis Using Chiral Auxiliaries and Subsequent Cleavage

According to patent WO2006030017A1, the synthesis of chiral secondary amines can also be achieved via:

  • Use of Chiral Auxiliaries: Prochiral ketones are reacted with chiral auxiliaries to form diastereomeric intermediates.
  • Fast Reaction Conditions: The diastereomeric amines are produced in under 20 hours at temperatures below 80 °C.
  • Cleavage Step: The chiral auxiliary is then cleaved to yield enantiopure or enantioenriched secondary amines.

This method allows for the rapid and efficient preparation of secondary amine stereoisomers with high enantiomeric purity, which is essential for compounds like (butan-2-yl)[(1R)-1-phenylethyl]amine.

Ring-Opening of Aziridinium Ions

A more specialized synthetic route involves:

  • Preparation of Aziridinium Ion Precursors: Starting from (R)-1-phenylethyl aziridine derivatives, stable bicyclic aziridinium ions can be formed.
  • Selective Ring-Opening: These ions undergo regio- and stereoselective ring-opening with nucleophiles, such as butan-2-yl nucleophiles, to yield the target amine.
  • Reaction Conditions: Typically carried out under nitrogen atmosphere, using anhydrous solvents like dichloromethane, with triethylamine as a base, at 0 °C to room temperature.

This method is useful for constructing complex chiral amines with multiple stereocenters and offers high regio- and stereocontrol.

Comparative Data Table of Preparation Methods

Method Key Features Reaction Conditions Enantioselectivity (ee) Yield (%) References
Asymmetric Hydrogenation Iridium catalysts with chiral ligands Mild temp (<80 °C), H2 atmosphere Up to 94% High
Chiral Auxiliary Approach Diastereoselective synthesis, auxiliary cleavage <80 °C, <20 h reaction time High High
Aziridinium Ion Ring-Opening Bicyclic aziridinium intermediates 0 °C to RT, anhydrous solvents, N2 atm High (stereocontrol) Moderate
Biocatalytic Reduction Microbial or enzymatic asymmetric reduction Mild aqueous conditions, pH 4-7 High (substrate-dependent) Moderate

Q & A

Q. What are the optimal synthetic routes for preparing (butan-2-yl)[(1R)-1-phenylethyl]amine with high enantiomeric purity?

Methodological Answer :

  • Chiral resolution : Start with racemic 1-phenylethylamine and employ diastereomeric salt formation using chiral resolving agents (e.g., tartaric acid derivatives) to isolate the (1R)-enantiomer .
  • Asymmetric alkylation : Use chiral ligands (e.g., phosphine-based catalysts) to induce stereocontrol during the alkylation of (1R)-1-phenylethylamine with 2-bromobutane. For example, Strem Chemicals’ phosphorus ligands (e.g., [(3,5-Dioxa-4-phospha-cyclohepta dinaphthalen-4-yl)amine derivatives) achieve >99% enantiomeric excess (ee) in similar reactions .
  • Characterization : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents .

Q. How can researchers confirm the stereochemical configuration of (butan-2-yl)[(1R)-1-phenylethyl]amine experimentally?

Methodological Answer :

  • X-ray crystallography : Co-crystallize the compound with a heavy atom (e.g., bromine) to determine absolute configuration .
  • Optical rotation : Compare experimental [α]D values with literature data for (1R)-configured analogs (e.g., (1R)-1-phenylethylamine derivatives typically show (+) rotation) .
  • Vibrational circular dichroism (VCD) : Use VCD spectroscopy to correlate experimental spectra with computational models (e.g., Density Functional Theory) .

Advanced Research Questions

Q. How does (butan-2-yl)[(1R)-1-phenylethyl]amine perform as a chiral ligand in asymmetric catalysis?

Methodological Answer :

  • Catalytic screening : Test the compound in enantioselective hydrogenation (e.g., ketone reduction) or cross-coupling reactions. For example, Strem’s phosphine-amine ligands achieve >99% ee in Rh-catalyzed asymmetric hydrogenations .
  • Mechanistic studies : Use kinetic isotope effect (KIE) experiments or in-situ IR spectroscopy to probe rate-determining steps and ligand-metal interactions .
  • Comparative analysis : Benchmark against commercial ligands (e.g., BINAP, Josiphos) to evaluate turnover frequency (TOF) and enantioselectivity .

Q. What strategies resolve contradictions in reported biological activities of chiral amine derivatives like (butan-2-yl)[(1R)-1-phenylethyl]amine?

Methodological Answer :

  • Meta-analysis : Systematically compare studies for variables like enantiomeric purity (e.g., 95% vs. 99% ee), solvent effects, or assay conditions .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing butan-2-yl with cyclopropane) to isolate pharmacophoric features .
  • In-silico docking : Perform molecular dynamics simulations to predict binding affinities to target receptors (e.g., GPCRs, enzymes) and validate with in vitro assays .

Q. How can researchers mitigate racemization during the storage or reaction of (butan-2-yl)[(1R)-1-phenylethyl]amine?

Methodological Answer :

  • Stabilization protocols : Store the compound under inert atmospheres (argon) at −20°C to minimize oxidative or thermal degradation .
  • Reaction optimization : Avoid protic solvents (e.g., ethanol) and high temperatures (>60°C) during synthesis. Use aprotic solvents (e.g., THF, DCM) with mild bases (e.g., K2CO3) .
  • Racemization monitoring : Track ee over time via periodic chiral HPLC analysis .

Data Analysis and Experimental Design

Q. What computational tools predict the reactivity of (butan-2-yl)[(1R)-1-phenylethyl]amine in novel synthetic pathways?

Methodological Answer :

  • Retrosynthetic software : Use Pistachio, Reaxys, or BKMS_METABOLIC databases to identify feasible precursors (e.g., 1-phenylethanol, 2-butanone) and reaction pathways .
  • DFT calculations : Model transition states for key steps (e.g., nucleophilic substitution) using Gaussian or ORCA software to predict activation energies and regioselectivity .

Q. How should researchers design experiments to assess the environmental toxicity of (butan-2-yl)[(1R)-1-phenylethyl]amine?

Methodological Answer :

  • Ecotoxicology assays : Conduct OECD-compliant tests (e.g., Daphnia magna acute toxicity, algal growth inhibition) to determine EC50 values .
  • Degradation studies : Expose the compound to UV light or soil microbes and analyze degradation products via LC-MS .

Comparative Studies

Q. How does the steric bulk of (butan-2-yl)[(1R)-1-phenylethyl]amine compare to other chiral amines in catalysis?

Methodological Answer :

  • Tolman cone angle analysis : Quantify steric parameters using crystallographic data or computational models .
  • Catalytic efficiency : Compare TOF and ee in benchmark reactions (e.g., asymmetric alkylation) with less bulky analogs (e.g., (1R)-1-phenylethylamine) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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